(2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile
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Overview
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its benzimidazole core and a phenyl group substituted with isopentyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethenyl cyanide moiety to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a saturated nitrile compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its efficacy and mechanism of action in various biological systems.
Industry
In industry, the compound’s properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings. Its stability and reactivity are advantageous for creating materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE involves its interaction with molecular targets in biological systems. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenyl group with its substituents may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and phenyl-substituted ethenyl cyanides. Examples are:
- 1H-1,3-Benzimidazole-2-yl derivatives with different substituents on the phenyl group.
- Ethenyl cyanides with various alkoxy and methoxy substituents.
Uniqueness
What sets (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The isopentyloxy and methoxy groups on the phenyl ring enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)10-11-27-20-9-8-16(13-21(20)26-3)12-17(14-23)22-24-18-6-4-5-7-19(18)25-22/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,25)/b17-12+ |
InChI Key |
KQZUKDVBZWRUEW-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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